![molecular formula C7H15NO2 B1421968 (2S)-2-(morpholin-4-yl)propan-1-ol CAS No. 1352306-49-0](/img/structure/B1421968.png)
(2S)-2-(morpholin-4-yl)propan-1-ol
Overview
Description
(2S)-2-(morpholin-4-yl)propan-1-ol: is a chiral compound with a morpholine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-propylene oxide and morpholine.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring by morpholine under basic conditions.
Industrial Production Methods: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(morpholin-4-yl)propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as tosyl chloride and thionyl chloride are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
Quality Control and Assurance
(2S)-2-(morpholin-4-yl)propan-1-ol is utilized in the pharmaceutical industry as a standard for quality control (QC) and quality assurance (QA) during the production of drugs, particularly Timolol, a medication used to treat glaucoma and high blood pressure. Its role as a working standard or secondary reference standard is crucial for ensuring the consistency and safety of drug formulations . The compound is also involved in the Abbreviated New Drug Application (ANDA) process, which is essential for regulatory compliance with the FDA .
Drug Development
The compound has been explored for its potential as a pharmacological agent. It belongs to a class of organic compounds known as phenol ethers, which have been studied for various therapeutic effects. The structure of this compound allows it to interact with biological systems, potentially influencing pathways related to neurotransmission and other physiological processes .
Chemical Properties and Structure
The chemical formula of this compound is , indicating it contains both alcohol and morpholine functional groups. This unique combination contributes to its solubility and reactivity, making it suitable for various chemical reactions and applications in synthetic organic chemistry.
Case Study: Timolol Formulations
In a study focusing on the formulation of Timolol, this compound was used as an impurity standard to assess the purity of the final product. The results indicated that using this compound helped in maintaining the quality benchmarks set by regulatory authorities, thus enhancing the reliability of the drug .
Potential Therapeutic Uses
Research has indicated that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The morpholine moiety is known for its ability to cross the blood-brain barrier, which could facilitate the development of central nervous system-targeting therapies .
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
- It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
(2R)-2-(morpholin-4-yl)propan-1-ol: The enantiomer of (2S)-2-(morpholin-4-yl)propan-1-ol, with similar but distinct biological activities.
N-methylmorpholine: A structurally related compound with different reactivity and applications.
Morpholine: The parent compound, which lacks the propanol side chain but shares the morpholine ring structure.
Uniqueness:
- The presence of the chiral center in this compound imparts unique stereochemical properties, making it valuable for enantioselective synthesis and chiral resolution studies.
Biological Activity
(2S)-2-(morpholin-4-yl)propan-1-ol, a morpholine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for enhancing solubility and bioavailability of drugs. Its chemical structure can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
1. Antimalarial Activity
Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antimalarial activity. In vitro assays demonstrated that certain analogs showed promising inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound in the same study achieved an IC50 of 0.98 µM with a selectivity index greater than 60, suggesting that modifications to the morpholine structure can enhance antimalarial efficacy .
2. Opioid Receptor Interaction
Research has highlighted the potential of this compound as a precursor for synthesizing novel analgesics. Docking studies indicated that derivatives of this compound could interact favorably with opioid receptors (μ-, δ-, and κ-opioid receptors), potentially offering pain relief with improved safety profiles compared to traditional opioids like morphine . The synthesis of enantiomerically pure forms has been optimized for better receptor affinity.
3. Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. It has shown promise as an inhibitor of acetylcholinesterase (ACE) and other enzymes involved in neurodegenerative diseases. The structural motifs derived from this compound are crucial in the synthesis of compounds targeting these enzymes .
Case Study: Antimalarial Efficacy
In a comparative study, several morpholine derivatives were screened for their antimalarial properties. Among them, one derivative exhibited potent activity against Plasmodium falciparum, with binding energies significantly higher than the crystallographic ligand used as a reference. The study utilized molecular docking to elucidate the interactions at the target site, revealing critical residues involved in binding .
Case Study: Opioid Analgesics
Another study focused on the synthesis of an ethereal analog derived from this compound aimed at enhancing analgesic properties while reducing dependency risks associated with traditional opioids. The synthesized compound demonstrated improved selectivity towards opioid receptors in preliminary assays .
Data Tables
Properties
IUPAC Name |
(2S)-2-morpholin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-49-0 | |
Record name | (2S)-2-(morpholin-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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